2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
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Overview
Description
2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is an organic compound that features a thiazole ring, a phenyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Addition of the Dichlorophenyl Group: The dichlorophenyl group can be added through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazolecarboxylic acid
- 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazolepropionic acid
Uniqueness
2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
116759-04-7 |
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Molecular Formula |
C19H13Cl2NO2S |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-[2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-4-phenyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H13Cl2NO2S/c20-14-8-6-12(10-15(14)21)7-9-17-22-19(13-4-2-1-3-5-13)16(25-17)11-18(23)24/h1-10H,11H2,(H,23,24)/b9-7+ |
InChI Key |
NJNLGWIVQOFNTO-VQHVLOKHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC(=C(C=C3)Cl)Cl)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC(=C(C=C3)Cl)Cl)CC(=O)O |
Origin of Product |
United States |
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